EthoxycarbonylMethylzinc broMide

Übersicht

Beschreibung

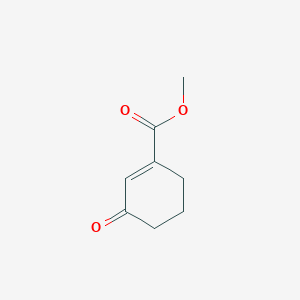

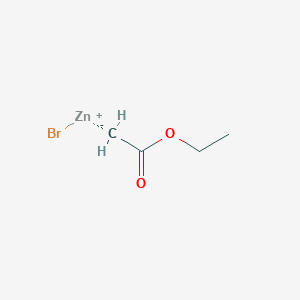

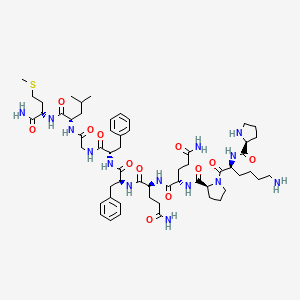

EthoxycarbonylMethylzinc bromide is a chemical compound with the molecular formula C4H7BrO2Zn . It is used in various chemical reactions and has a molecular weight of 232.38 .

Molecular Structure Analysis

The molecular structure of EthoxycarbonylMethylzinc bromide consists of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and zinc (Zn) atoms . The exact structure can be found in the MOL file associated with its MDL Number: MFCD22576721 .Chemical Reactions Analysis

In the presence of tetrakis (triphenylphosphine) palladium, 2-iodo-4, 6-dimethylpyrimidine and 4-iodo-2, 6-dimethylpyrimidine reacted with ethoxycarbonylmethylzinc bromide (Reformatsky reagent) to give ethyl 4, 6-dimethyl-2-pyrimidineacetate and ethyl 2, 6-dimethyl-4-pyrimidineacetate, respectively .Physical And Chemical Properties Analysis

EthoxycarbonylMethylzinc bromide has a molecular weight of 232.38 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions in Organic Synthesis : It's used in cross-coupling reactions, such as the reaction of N-heteroaryl iodides with ethoxycarbonylmethylzinc bromide in the presence of a palladium catalyst. This process is instrumental in synthesizing pyrimidine derivatives (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).

Titrations in Analytical Chemistry : The compound has been recommended as a titrant in the determination of acidic anthraquinone dyestuffs, showcasing its role in analytical chemistry (Vytras, Symerský, Dogru, & Onur, 1981).

Synthesis of Functionalized Cyclohexene Derivatives : It has been used in the stereoselective synthesis of cyclohexene derivatives, providing a method for introducing difluoromethylenephosphonate units in a cyclic array (Yokomatsu, Kato, Sakuma, & Shibuya, 2003).

Corrosion Inhibition Studies : Ethoxycarbonylmethylzinc bromide derivatives have been investigated for their inhibitory performance in the corrosion of mild steel in an acidic medium (El-hajjaji et al., 2018).

Formation of Unique Compounds in Chemical Reactions : Its derivatives have been found to form unique types of compounds like phosphaminimides, demonstrating its utility in complex chemical synthesis (Cates & Li, 1987).

Condensation Reactions : It plays a role in condensation reactions, such as the formation of 1-ethoxycarbonylquinolizinium bromides from β-ketoenol ethers and substituted 2-pyridylacetates (Szychowski, Leniewski, Wróbel, & Glinka, 1992).

Environmental and Material Science : In environmental and material science, its derivatives have been used in the study of Fenton-like degradation of ethidium bromide by magnetic nanocatalysts, elucidating mechanisms and pathways of pollutant removal (Xie, Zheng, Ding, & Zhang, 2020).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for EthoxycarbonylMethylzinc bromide were not found, research into similar compounds, such as those used in zinc–bromine rechargeable batteries, is ongoing . These batteries are considered powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

Eigenschaften

IUPAC Name |

bromozinc(1+);ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDAASXALYXZSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EthoxycarbonylMethylzinc broMide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)